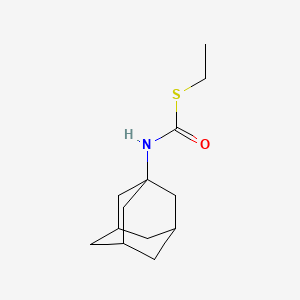![molecular formula C23H24O5 B5254636 2,4-Diphenyl-3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]cyclobutanecarboxylic acid](/img/structure/B5254636.png)
2,4-Diphenyl-3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]cyclobutanecarboxylic acid is a complex organic compound that features a cyclobutane ring substituted with diphenyl groups and a tetrahydrofuran-2-ylmethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]cyclobutanecarboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific steps and conditions for synthesizing this compound may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]cyclobutanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2,4-Diphenyl-3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]cyclobutanecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]cyclobutanecarboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-2-carboxylic acid: Shares the tetrahydrofuran ring but lacks the cyclobutane and diphenyl groups.
Benzofuran derivatives: Contain a benzofuran ring and exhibit similar biological activities.
Pyrrolidine derivatives: Feature a five-membered nitrogen-containing ring and are used in various medicinal applications.
Uniqueness
2,4-Diphenyl-3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]cyclobutanecarboxylic acid is unique due to its combination of a cyclobutane ring with diphenyl and tetrahydrofuran-2-ylmethoxycarbonyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
3-(oxolan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c24-22(25)20-18(15-8-3-1-4-9-15)21(19(20)16-10-5-2-6-11-16)23(26)28-14-17-12-7-13-27-17/h1-6,8-11,17-21H,7,12-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAXCMFXNDTTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethylphenyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5254553.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B5254557.png)
![2-amino-7-hydroxy-4-[4-(propan-2-yl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5254565.png)

![1-(3,5-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5254586.png)
![1-(3,4-dichlorophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrochloride](/img/structure/B5254594.png)
![ETHYL 7-CYCLOPROPYL-3-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5254606.png)
![3-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5254613.png)
![propan-2-yl N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]carbamate](/img/structure/B5254632.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5254640.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5254643.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B5254650.png)
![4-methoxy-N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5254656.png)

